molecular formula C18H16O B14615331 Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- CAS No. 60584-89-6

Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-

Cat. No.: B14615331
CAS No.: 60584-89-6
M. Wt: 248.3 g/mol
InChI Key: CRXUVMMHPPZLEJ-UHFFFAOYSA-N
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Description

Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is a chemical compound that features a unique bicyclo[1.1.1]pentane framework. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound’s distinct structure allows it to serve as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Preparation Methods

The synthesis of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for this are:

Chemical Reactions Analysis

Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is unique compared to other similar compounds due to its rigid bicyclo[1.1.1]pentane framework. Similar compounds include:

Properties

CAS No.

60584-89-6

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

phenyl-(2-phenyl-2-bicyclo[1.1.1]pentanyl)methanone

InChI

InChI=1S/C18H16O/c19-17(13-7-3-1-4-8-13)18(15-11-16(18)12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

CRXUVMMHPPZLEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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